molecular formula C17H16N2O5S2 B2644297 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421509-67-2

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2644297
CAS No.: 1421509-67-2
M. Wt: 392.44
InChI Key: MQEUVVRIWHBUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound with a molecular formula of C17H16N2O5S2 and a molecular weight of 392.5 g/mol . This reagent features a complex structure integrating multiple heterocyclic systems, including a 2-(furan-2-yl)thiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxole) ring, linked by a sulfonamide group . The presence of both furan and thiazole rings is of significant interest in medicinal chemistry, as these scaffolds are found in compounds with a wide range of biological activities. The sulfonamide functional group is a prevalent pharmacophore in drug discovery, known for its role in enzyme inhibition, particularly in therapeutic areas such as antivirals . The specific spatial arrangement of these groups makes this compound a valuable intermediate for researchers exploring new chemical entities in drug discovery programs. It can be utilized in the synthesis of more complex molecules, as a building block in heterocyclic chemistry, or for structure-activity relationship (SAR) studies aimed at developing novel protease inhibitors or other therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-11-16(25-17(19-11)14-3-2-6-22-14)10-18-26(20,21)12-4-5-13-15(9-12)24-8-7-23-13/h2-6,9,18H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUVVRIWHBUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a furan ring and a thiazole moiety, which are known for their biological activity. These features suggest applications in drug development targeting various diseases:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, thiazole derivatives are frequently studied for their anticancer properties, indicating that this compound may also exhibit similar effects due to its structural analogies .
  • Antimicrobial Properties : The presence of the thiazole group suggests potential effectiveness against a range of microbial pathogens. Research has indicated that derivatives of thiazole exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria .

Antimicrobial Studies

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been evaluated for its antimicrobial properties:

Microbial Target Activity Reference
Gram-positive Bacteria (e.g., Staphylococcus aureus)Moderate to high inhibition
Gram-negative Bacteria (e.g., Escherichia coli)Variable efficacy
Fungal Strains (e.g., Candida species)Limited activity observed

These findings highlight the compound's potential as an antimicrobial agent, particularly in the development of new treatments for infections caused by resistant strains.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Studies suggest that modifications to the thiazole and furan components can enhance biological activity:

  • Substituent Variations : Changing substituents on the thiazole ring has been shown to affect the compound's potency against various biological targets . For example, electron-withdrawing groups generally improve antibacterial activity.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

  • Antibacterial Efficacy : A study reported that thiazole derivatives demonstrated MIC values ranging from 0.98 to 3.9 µg/ml against specific bacterial strains, suggesting that structural modifications can lead to increased potency .
  • Antitumor Activity : Research indicates that compounds with similar frameworks have been effective against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic applications .
  • Molecular Docking Studies : In silico studies have predicted favorable interactions between this compound and biological targets involved in disease pathways, supporting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of signal transduction, enzyme inhibition, or interaction with cellular membranes.

Comparison with Similar Compounds

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]

Structural Similarities :

  • Both classes feature sulfonamide-linked aromatic systems.
  • The thiazole/thione groups in the target compound and triazole-thiones [7–9] contribute to π-π stacking and hydrogen-bonding interactions.

Key Differences :

  • The target compound’s thiazole ring is substituted with a furan-2-yl group, whereas [7–9] contain a 1,2,4-triazole core.
  • Tautomerism is prominent in triazole-thiones ([7–9]), as evidenced by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiazole in the target compound lacks such tautomeric behavior.

Sulfonamide-Linked Benzamide and Thiazolidinone Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide

Structural Similarities :

  • Both compounds incorporate sulfonamide or benzamide groups, which are critical for hydrogen bonding with biological targets.

Key Differences :

  • The thiazolidinone ring in this derivative introduces a conjugated enone system, absent in the target compound. This system enhances electrophilicity, making it reactive toward nucleophiles (e.g., cysteine residues in enzymes) .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Similarities :

  • Sulfonylurea herbicides share a sulfonamide bridge, critical for herbicidal activity by inhibiting acetolactate synthase (ALS) .

Key Differences :

  • Metsulfuron methyl ester features a 1,3,5-triazine ring, whereas the target compound’s dihydrobenzo[d][1,4]dioxine system provides distinct steric and electronic profiles.
  • The furan-thiazole moiety in the target compound may reduce soil persistence compared to triazine-based herbicides .

Anti-Exudative Triazole Derivatives

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives [3.1–3.21]

Structural Similarities :

  • Both classes integrate furan and sulfonamide groups, which are associated with anti-inflammatory activity .

Key Differences :

  • Anti-exudative activity (AEA) studies show that triazole derivatives achieve efficacy at 10 mg/kg, comparable to diclofenac sodium . The thiazole analog may require dose optimization due to differences in metabolic stability.

Biological Activity

The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as furan derivatives and thiazole compounds. The general method includes the formation of a sulfonamide linkage and subsequent cyclization to yield the desired heterocyclic structure. Detailed synthetic pathways can be found in related literature on similar compounds .

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative showed dose-dependent inhibition of growth in human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . The half-maximal inhibitory concentration (IC50) values for these compounds were recorded, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)
1MCF-710
2NCI-H46025
3SF-26815

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been widely studied. For example, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Activity

Compounds similar to the target molecule have also exhibited anti-inflammatory properties. Studies indicate that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory processes. This effect was measured using albumin denaturation assays, where lower concentrations of the compound resulted in reduced inflammation markers .

Enzyme Inhibition

A significant area of research has focused on the inhibitory effects of these compounds on various enzymes. For instance, some derivatives have been identified as selective inhibitors of human monoamine oxidase (hMAO) isoforms, which are relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s . These findings suggest that the compound may also possess neuroprotective properties.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a thiazole derivative similar to our target compound against MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.